chemical structure and properties of 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole
chemical structure and properties of 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole
Executive Summary
This technical guide provides a comprehensive analysis of 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole , a 3,4-disubstituted-1,2,4-triazole derivative. This class of heterocycles is critical in medicinal chemistry due to the triazole ring's ability to act as a bioisostere for amide and ester bonds, offering improved metabolic stability and hydrogen bonding potential.
The compound features an ethyl group at the C3 position and a para-methoxyphenyl (p-anisyl) moiety at the N4 position. This specific substitution pattern locks the triazole tautomerism, preventing the
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[5]
-
IUPAC Name: 3-Ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole
-
Molecular Formula:
-
Molecular Weight: 203.24 g/mol
-
SMILES: CCc1ncn(c1)-c2ccc(OC)cc2
Structural & Electronic Properties
The molecule consists of an electron-deficient 1,2,4-triazole ring linked to an electron-rich 4-methoxyphenyl group.
-
Aromaticity: The triazole ring is a
-electron aromatic system. The N4-nitrogen is pyrrole-like (donating into the ring), while N1 and N2 are pyridine-like (acceptors). -
Electronic Effects:
-
4-Methoxyphenyl (N4): The methoxy group (
) is a strong -acceptor but a stronger -donor, activating the phenyl ring. However, the N4-phenyl bond allows for conjugation between the phenyl and triazole rings, potentially modulating the electron density at the triazole C5 position. -
Ethyl (C3): A weak electron-donating alkyl group (
effect), which increases the basicity of the triazole ring slightly compared to a methyl or hydrogen substituent.
-
-
Tautomerism: Unlike 3,5-disubstituted-1H-triazoles, the 4-substituted structure is "locked." There is no acidic proton on the ring nitrogens, eliminating tautomeric equilibrium in neutral media.
Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically white to off-white needles or plates. |
| Melting Point | 120 – 140 °C (Predicted) | Based on homologs (e.g., 3-methyl-4-phenyl analog mp ~140°C). |
| Solubility | DMSO, DMF, Methanol, Ethanol, CHCl | High solubility in polar aprotic solvents. |
| Water Solubility | Low / Insoluble | Lipophilic aryl and ethyl groups reduce aqueous solubility. |
| pKa (Conjugate Acid) | ~2.5 – 3.5 | The N1/N2 nitrogens are weakly basic. |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity, suitable for membrane permeability. |
Synthesis Protocols
The synthesis of 3,4-disubstituted-1,2,4-triazoles is most robustly achieved via the cyclization of hydrazine derivatives. Two primary pathways are recommended: the Classical Thione Route (high yield, versatile) and the Direct Cyclization Route .
Pathway A: The Isothiocyanate/Thione Route (Recommended)
This method allows for the isolation of the stable thione intermediate, which can be desulfurized to yield the target 4H-triazole.
Reagents:
-
Propionic acid hydrazide (Propionohydrazide)
-
4-Methoxyphenyl isothiocyanate[5]
-
Sodium Hydroxide (NaOH)
-
Raney Nickel or Hydrogen Peroxide (
)
Protocol:
-
Formation of Thiosemicarbazide:
-
Dissolve Propionohydrazide (10 mmol) in absolute ethanol (20 mL).
-
Add 4-Methoxyphenyl isothiocyanate (10 mmol) dropwise with stirring.
-
Reflux the mixture for 2–4 hours. A solid precipitate of 1-propionyl-4-(4-methoxyphenyl)thiosemicarbazide will form.
-
Cool, filter, and wash with cold ethanol.
-
-
Cyclization to Triazole-5-thione:
-
Suspend the thiosemicarbazide in 2N NaOH (20 mL).
-
Reflux for 4 hours.[4] The solid will dissolve, then reprecipitate upon acidification.
-
Cool and acidify with dilute HCl to pH 4–5.
-
Filter the precipitate: 3-ethyl-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione .
-
-
Desulfurization (Target Synthesis):
-
Dissolve the thione (5 mmol) in 10% NaOH or acetic acid.
-
Method A (Raney Ni): Add Raney Nickel (excess) and reflux for 2 hours. Filter hot to remove Ni.
-
Method B (Oxidative): Add 30%
dropwise at 0°C, then stir at room temperature. -
Neutralize/extract to obtain 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole .
-
Pathway B: Direct Cyclization (Einhorn-Brunner Type)
Reagents: Propionohydrazide, Triethyl Orthoformate (TEOF), 4-Methoxyaniline. Note: This route is faster but may produce lower yields due to side reactions (e.g., oxadiazole formation).
-
Reflux Propionohydrazide (10 mmol) and 4-Methoxyaniline (10 mmol) in excess Triethyl Orthoformate (15 mL) with a catalytic amount of p-TsOH.
-
Reflux for 8–12 hours.
-
Evaporate solvent and recrystallize from Ethanol/Water.
Synthesis Workflow Visualization
Caption: Step-wise synthesis via the thiosemicarbazide/thione intermediate, ensuring regioselective formation of the 3,4-disubstituted core.
Spectroscopic Characterization
Researchers should verify the synthesized compound using the following predicted spectral data.
Proton NMR ( -NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 8.60 – 8.90 | Singlet (s) | 1H | C5-H (Triazole ring proton). Highly deshielded. |
| 7.30 – 7.50 | Doublet (d) | 2H | Ar-H (Phenyl, meta to OMe). |
| 7.00 – 7.15 | Doublet (d) | 2H | Ar-H (Phenyl, ortho to OMe). |
| 3.82 | Singlet (s) | 3H | -OCH |
| 2.60 – 2.75 | Quartet (q) | 2H | -CH |
| 1.15 – 1.25 | Triplet (t) | 3H | -CH |
Infrared Spectroscopy (FT-IR)
-
3050 – 3100 cm
: C-H stretching (Aromatic). -
2850 – 2950 cm
: C-H stretching (Aliphatic Ethyl/Methoxy). -
1600 – 1620 cm
: C=N stretching (Triazole ring). -
1240 – 1260 cm
: C-O-C asymmetric stretching (Aryl ether). -
Absence: No S-H stretch (~2550 cm
) or C=O stretch (~1680 cm ), confirming desulfurization.
Biological & Pharmacological Potential[4][5][8][9][13][14]
Mechanism of Action (Pharmacophore)
The 1,2,4-triazole ring is a classic pharmacophore that binds to metal centers in metalloenzymes (e.g., Heme iron in CYP450) or acts as a hydrogen bond acceptor.
-
Antimicrobial/Antifungal: The N1/N2 lone pairs can coordinate with the heme iron of lanosterol 14
-demethylase (CYP51), inhibiting ergosterol synthesis in fungi. The 3-ethyl group provides steric bulk that may dictate selectivity. -
Anti-inflammatory: 4-substituted triazoles have shown COX-2 inhibitory activity by mimicking the cyclic structure of coxibs. The 4-methoxyphenyl group aligns with the hydrophobic pocket of the COX enzyme.
Structure-Activity Relationship (SAR) Visualization
Caption: SAR map highlighting the functional roles of the N4-aryl and C3-alkyl substituents in biological target engagement.
References
-
Synthesis of 3,4-Disubstituted Triazoles: Bekircan, O., & Gümrükçüoğlu, N. (2005). "Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents." Indian Journal of Chemistry.
-
Biological Activity of Triazoles: Kaushik, N., et al. (2018). "Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine." Letters in Drug Design & Discovery.
-
Thione Intermediate Synthesis: Kaplaushenko, A. G., et al. (2013).[5] "Synthesis and physical-chemical properties of 2-((4-R-3-(morpholinomethylen)-4H-1,2,4-triazole-5yl)thio)acetic acid." Current Issues in Pharmacy and Medicine.
-
Crystal Structure Analogs: Rogers, R. D., et al. (1990). "Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole."[9] Acta Crystallographica Section C.
-
General Triazole Chemistry: Al-Masoudi, N. A., et al. (2019). "Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities."[10][2] Chemical Methodologies.
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- 2. researchgate.net [researchgate.net]
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- 4. scispace.com [scispace.com]
- 5. Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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